2-chloroethyl N-(3-bromophenyl)carbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloroethyl N-(3-bromophenyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrClNO2/c10-7-2-1-3-8(6-7)12-9(13)14-5-4-11/h1-3,6H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIKCRHUVYQTOJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)NC(=O)OCCCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901207684 | |
| Record name | Carbamic acid, N-(3-bromophenyl)-, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25216-76-6 | |
| Record name | Carbamic acid, N-(3-bromophenyl)-, 2-chloroethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25216-76-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-(3-bromophenyl)-, 2-chloroethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901207684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 2 Chloroethyl N 3 Bromophenyl Carbamate and Analogues
Established Synthetic Pathways for N-Phenylcarbamates
The formation of the carbamate (B1207046) linkage in N-phenylcarbamates can be accomplished through several key chemical reactions. The most prominent of these include the use of isocyanates, manipulations of carbamic acid salts, and the reaction of amines with chloroformates.
Synthesis via Isocyanate Chemistry
A cornerstone in the synthesis of N-phenylcarbamates is the reaction of an aryl isocyanate with an alcohol. This method is widely employed due to its efficiency and the commercial availability of a diverse range of isocyanate precursors. google.com The reaction proceeds through the nucleophilic attack of the alcohol's hydroxyl group on the electrophilic carbon of the isocyanate group.
For instance, the synthesis of various N-aryl carbamates can be achieved by reacting the corresponding aryl isocyanate with an alcohol. google.com Electron-withdrawing substituents on the phenyl isocyanate can accelerate the reaction rate. researchgate.net This methodology provides a direct and high-yielding route to the desired carbamate products. A general representation of this synthesis is shown below:
Ar-N=C=O + R-OH → Ar-NH-CO-O-R
Where Ar represents a phenyl group and R represents an alkyl or other organic moiety.
This approach is versatile and can be used to produce a wide variety of carbamates by simply changing the isocyanate and alcohol reactants. google.com
Carbamic Acid Salt and Decarboxylation Approaches for N-(2-Alkoxyethyl)anilines
An alternative approach to carbamate synthesis involves the in-situ generation and subsequent reaction of carbamic acid intermediates. Carbamates can be synthesized through a three-component coupling of amines, carbon dioxide, and alkyl halides. nih.govorganic-chemistry.org In this process, the amine reacts with carbon dioxide to form a carbamate anion, which is then alkylated by the halide. nih.gov Strong organic bases are known to stabilize the carbamate intermediate. nih.gov
The formation of carbamic acids from the reaction of amines and carbon dioxide is a well-established equilibrium process. mdpi.com While carbamic acids themselves are often unstable, their salts can be isolated and utilized in subsequent reactions. mdpi.com The decarboxylation of N-arylcarbamates can proceed through a zwitterionic carbamic acid species.
N-(2-Alkoxyethyl)anilines can be prepared through various methods, including the reaction of anilines with 2-chloroethanol (B45725) in the presence of an ionic liquid catalyst. Another route involves the N-alkylation of anilines with aldehydes, followed by reduction. jocpr.com
Reaction with Phenylchloroformate and Substituted Amines
A widely used and effective method for the synthesis of N-phenylcarbamates involves the reaction of a substituted aniline (B41778) with a chloroformate ester. Phenyl chloroformate is a common reagent for this transformation. The reaction proceeds via the nucleophilic attack of the amine on the carbonyl carbon of the chloroformate, leading to the displacement of the chloride leaving group.
Targeted Synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate
Based on the established synthetic principles, the targeted synthesis of this compound can be achieved through two primary and analogous routes.
The first, and often more direct, method involves the reaction of 3-bromophenyl isocyanate with 2-chloroethanol . The lone pair of electrons on the oxygen of the hydroxyl group in 2-chloroethanol attacks the electrophilic carbonyl carbon of the isocyanate. This reaction is typically carried out in an inert solvent.
The second common approach is the reaction of 3-bromoaniline (B18343) with 2-chloroethyl chloroformate . In this reaction, the nucleophilic nitrogen of 3-bromoaniline attacks the carbonyl carbon of 2-chloroethyl chloroformate, with the subsequent elimination of hydrogen chloride. This reaction is usually performed in the presence of a non-nucleophilic base to scavenge the HCl produced.
A patent describes a general process for synthesizing chloroethyl carbamates by reacting chloroethanol with a carbamylation reagent in the presence of a catalyst. google.com
Table 1: Reactants for the Synthesis of this compound
| Reactant 1 | Reactant 2 |
|---|---|
| 3-Bromophenyl isocyanate | 2-Chloroethanol |
Derivatization and Functionalization Strategies
Further structural diversity can be introduced into the this compound scaffold through various derivatization and functionalization strategies, with a particular focus on modifications to the phenyl ring.
Halogenation and Substituent Modifications on the Phenyl Ring
The aromatic ring of N-phenylcarbamates is amenable to electrophilic aromatic substitution reactions, such as halogenation. The existing bromo substituent on the phenyl ring of this compound will influence the regioselectivity of subsequent halogenation reactions. libretexts.org Halogens are generally considered deactivating groups, yet they are ortho- and para-directing. libretexts.org This means that further halogenation will likely occur at the positions ortho and para to the existing bromine atom.
The introduction of additional halogen atoms can be achieved using various halogenating agents, such as N-halosuccinimides (NXS), in the presence of a suitable catalyst. researchgate.net For instance, ortho-C–H bond halogenation of N-aryl carbamates can be achieved using N-halosuccinimides with a nickel or silver catalyst. researchgate.net The choice of catalyst and reaction conditions can influence the selectivity of the halogenation. researchgate.netresearchgate.net
Table 2: Potential Halogenation Products of this compound
| Halogenating Agent | Potential Product(s) |
|---|---|
| N-Bromosuccinimide (NBS) | 2-chloroethyl N-(2,5-dibromophenyl)carbamate, 2-chloroethyl N-(3,4-dibromophenyl)carbamate |
It is important to note that the carbamate group itself is an activating, ortho-, para-directing group. Therefore, the positions for further substitution on the phenyl ring will be influenced by both the existing bromine atom and the carbamate functionality.
Alkyl Chain Modifications in the Chloroethyl Moiety
Modifications to the 2-chloroethyl chain of N-aryl carbamates can be achieved through various synthetic strategies, primarily by utilizing alternative starting materials or by post-synthesis functionalization. The synthesis of N-substituted ethyl carbamates can be accomplished through the reaction of isocyanates with the corresponding substituted ethanol. For instance, reacting an aryl isocyanate with a modified ethanol, such as 2-bromoethanol (B42945) or 2-iodoethanol, would yield the corresponding 2-bromoethyl or 2-iodoethyl N-arylcarbamates.
Another approach involves the palladium-catalyzed cross-coupling of aryl chlorides or triflates with sodium cyanate (B1221674) in the presence of a substituted ethanol. This method allows for the in situ generation of the aryl isocyanate, which is then trapped by the alcohol to form the desired carbamate. organic-chemistry.org This strategy provides a versatile route to a variety of N-aryl carbamates with different substituents on the ethyl chain.
Furthermore, the synthesis of carbamates can be achieved through a three-component coupling reaction involving an amine, carbon dioxide, and an alkyl halide. nih.gov By selecting an appropriately substituted 2-haloethyl halide, this method can be used to introduce various functionalities onto the ethyl group of the carbamate.
While direct modification of the 2-chloroethyl group post-synthesis is challenging due to its reactive nature, certain transformations are possible. For example, the chlorine atom can be displaced by other nucleophiles under controlled conditions to introduce different functional groups.
A summary of potential alkyl chain modifications and the corresponding synthetic precursors is presented in the table below.
| Target Modification | Required Precursor/Reagent | Synthetic Method |
| 2-Bromoethyl group | 2-Bromoethanol | Reaction with aryl isocyanate |
| 2-Iodoethyl group | 2-Iodoethanol | Reaction with aryl isocyanate |
| 2-Hydroxyethyl group | Ethylene (B1197577) glycol | Reaction with aryl isocyanate |
| 2-Alkoxyethyl group | 2-Alkoxyethanol | Reaction with aryl isocyanate |
Incorporation into Complex Molecular Architectures (e.g., Prodrug Designs)
The 2-chloroethyl carbamate moiety is a key structural feature in the design of prodrugs, particularly in the field of oncology. These prodrugs are designed to be inactive until they reach the target site, where they are activated to release a cytotoxic agent. The 2-chloroethyl group serves as a precursor to a reactive species that can alkylate DNA, leading to cancer cell death.
One common strategy involves the incorporation of the 2-chloroethyl carbamate into a larger molecule that can be selectively cleaved by enzymes overexpressed in tumor cells. For example, self-immolative nitrogen mustard prodrugs have been developed that are activated by carboxypeptidase G2 (CPG2). nih.gov These prodrugs contain a carbamate linker that, upon cleavage by CPG2, releases a nitrogen mustard derivative. While not directly involving this compound, this principle can be applied to design analogous prodrugs.
Another approach is the development of hypoxia-activated prodrugs. These compounds are designed to be activated in the low-oxygen environment characteristic of solid tumors. A 2-nitroimidazole (B3424786) group can be attached to the 2-chloroethyl carbamate scaffold. Under hypoxic conditions, the nitro group is reduced, triggering the release of the cytotoxic agent. core.ac.uk
The table below summarizes some examples of complex molecular architectures incorporating the 2-chloroethyl carbamate or related moieties for prodrug applications.
| Prodrug Type | Activating Mechanism | Released Cytotoxic Agent |
| Enzyme-activated | Carboxypeptidase G2 (CPG2) | Nitrogen mustard |
| Hypoxia-activated | Reduction of a nitroaromatic group | Bromo-isophosphoramide mustard |
| Steroid-based | Cellular uptake via steroid receptors | Mechlorethamine |
Formation of Nitrosated Carbamate Derivatives and Rearrangements
N-nitrosocarbamates are a class of compounds that can be formed by the nitrosation of the corresponding carbamates. The synthesis of N-(2-chloroethyl)-N-nitrosocarbamates can be achieved by the reaction of 2-chloroethyl isocyanate with an appropriate alcohol, followed by nitration. nih.gov The nitrosation of the carbamate nitrogen is a key step in the activation of many anticancer agents, such as the well-known nitrosoureas.
The decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives under physiological conditions has been studied to understand their mechanism of action. nih.gov The decomposition of these compounds can proceed through different pathways, leading to the formation of various products, including 2-chloroethanol and ethylene glycol. The formation of these products suggests the involvement of different reactive intermediates.
One proposed pathway for the decomposition of N-(2-chloroethyl)-N-nitrosocarbamates involves the formation of a diazonium ion, which can then lead to the generation of a vinyl cation or undergo cyclization to form a cyclic intermediate. The decomposition of N-(2-chloroethyl)-N-nitrosocarbamoyl amino acid amides has been shown to lead to intramolecular carbamoylation, resulting in the formation of hydantoin (B18101) derivatives. nih.gov
Attempts to synthesize 1-(2-hydroxyethyl)-1-nitrosourea (B80216) by certain methods have led to the formation of the cyclized derivative 1-nitroso-2-oxazolidone, highlighting the propensity of these molecules to undergo intramolecular cyclization. nih.gov This suggests that N-(2-hydroxyethyl)-N-nitrosocarbamates could potentially rearrange to form oxazolidinone derivatives.
The table below outlines the key transformations and potential products associated with nitrosated 2-chloroethyl carbamate derivatives.
| Transformation | Key Intermediate/Process | Potential Products |
| Decomposition | Diazonium ion formation | 2-Chloroethanol, Ethylene glycol |
| Intramolecular Carbamoylation | Cyclization | Hydantoin derivatives |
| Rearrangement | Intramolecular cyclization | Oxazolidinone derivatives |
Molecular Reactivity and Mechanistic Investigations of 2 Chloroethyl N 3 Bromophenyl Carbamate
Hydrolytic Stability and Decomposition Pathways of the Carbamate (B1207046) Ester Bond
The stability of the carbamate ester bond in 2-chloroethyl N-(3-bromophenyl)carbamate is highly dependent on the pH of the surrounding medium. Hydrolysis of carbamates can proceed through several mechanisms, primarily categorized by the catalytic conditions (acidic, neutral, or basic). cdnsciencepub.comrsc.org
Under acidic conditions (pH < 2), the hydrolysis is typically subject to specific acid catalysis. cdnsciencepub.com The proposed mechanism is often designated as A1, which involves a pre-equilibrium protonation of the carbamate, followed by a rate-determining unimolecular cleavage of the C-O bond. cdnsciencepub.com
In neutral or near-neutral solutions (pH 2–6.5), spontaneous hydrolysis occurs, where water acts as a general base catalyst. cdnsciencepub.com This pathway is generally slower compared to acid- or base-catalyzed routes.
Under basic conditions (pH > 6.5), the hydrolysis of N-aryl carbamates that possess a proton on the nitrogen atom, such as this compound, is significantly accelerated. researchgate.net Evidence suggests that this process often involves an E1cB (Elimination Unimolecular conjugate Base) mechanism. cdnsciencepub.comresearchgate.net This pathway is initiated by the deprotonation of the nitrogen atom to form a carbamate anion. In the rate-determining step, this anion eliminates the alkoxy group (2-chloroethanol) to form a highly reactive isocyanate intermediate (3-bromophenyl isocyanate). This intermediate is then rapidly attacked by water to form a carbamic acid, which decarboxylates to yield 3-bromoaniline (B18343) and carbon dioxide. The formation of an isocyanate intermediate is a key feature of the base-catalyzed hydrolysis of N-substituted aryl carbamates. researchgate.net
| Condition | Proposed Mechanism | Key Intermediates & Products |
|---|---|---|
| Acidic (pH < 2) | A1 (Specific Acid Catalysis) | Protonated carbamate; 3-bromoaniline, 2-chloroethanol (B45725), CO2 |
| Neutral (pH 2-6.5) | General Base Catalysis (by H2O) | Tetrahedral intermediate; 3-bromoaniline, 2-chloroethanol, CO2 |
| Basic (pH > 6.5) | E1cB (Elimination Unimolecular conjugate Base) | Carbamate anion, Isocyanate intermediate; 3-bromoaniline, 2-chloroethanol, CO2 |
Photochemical Degradation Mechanisms of Carbamates
Aromatic carbamates are susceptible to degradation upon exposure to ultraviolet (UV) radiation. The primary photochemical process for N-aryl carbamates involves the absorption of light energy, leading to an excited state that can undergo bond cleavage. nih.gov
Research on representative aromatic carbamates indicates that photodegradation is mainly initiated by the singlet excited state (S*). nih.gov Upon excitation, the most common pathway is the homolytic cleavage of the ester C-O bond. nih.gov For this compound, this would result in the formation of a 3-bromophenoxyl radical and a 2-chloroethylcarbamoyl radical. The phenoxyl radical can then abstract a hydrogen atom from the solvent or other molecules to form 3-bromophenol. nih.gov
Enzymatic Interactions and Reaction Kinetics
Carbamates are well-established inhibitors of cholinesterases, such as acetylcholinesterase (AChE). mdpi.com Their mechanism of action is classified as pseudo-irreversible inhibition. researchgate.netnih.gov The process involves a two-step reaction analogous to the hydrolysis of acetylcholine (B1216132) by the enzyme.
First, the carbamate inhibitor (I) reversibly binds to the active site of the enzyme (E) to form a non-covalent Michaelis-Menten-like complex (EI). The second step is the chemical reaction where the serine residue (Ser-203 in human AChE) in the enzyme's catalytic triad (B1167595) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate. researchgate.net This results in the formation of a stable, carbamylated enzyme (E-carbamyl) and the release of the alcohol portion of the ester, which in this case is 3-bromophenol. researchgate.net
E + I ⇌ EI → E-carbamyl + Leaving Group
The carbamylated enzyme is catalytically inactive. Regeneration of the active enzyme occurs through the hydrolysis of the carbamyl-serine bond. However, this decarbamylation step is extremely slow, with half-lives ranging from minutes to hours, compared to microseconds for the deacetylation step during acetylcholine hydrolysis. nih.govyoutube.com This slow reactivation rate is the reason for the potent and prolonged inhibitory effect, termed pseudo-irreversible. The rates of carbamylation (ki) and decarbamylation (kr) are critical determinants of the inhibitor's potency and duration of action and are influenced by the structural features of both the carbamoyl (B1232498) moiety and the leaving group. researchgate.netnih.gov
| Compound Type | Target Enzyme | Typical Inhibition (IC₅₀) | Carbamylation Rate | Decarbamylation Rate |
|---|---|---|---|---|
| N-Aryl Carbamates | Acetylcholinesterase (AChE) | Micromolar (µM) to low µM range nih.gov | Moderate to High | Very Slow |
| N-Aryl Carbamates | Butyrylcholinesterase (BChE) | Micromolar (µM) to low µM range nih.govmdpi.com | Moderate to High | Very Slow |
The primary metabolic pathway for the degradation of carbamate esters in biological systems is hydrolysis catalyzed by carboxylesterases (EC 3.1.1). nih.govplos.org These enzymes are abundant in various tissues and play a crucial role in the detoxification of xenobiotics. nih.govfrontiersin.org
The catalytic mechanism of esterase-mediated carbamate hydrolysis involves a catalytic triad, typically composed of serine, histidine, and aspartate residues, located within the enzyme's active site. mdpi.com The process follows a two-step pathway:
Deacylation (Decarbamylation): A water molecule, activated by the histidine residue, attacks the carbonyl carbon of the carbamyl-enzyme intermediate. This leads to the hydrolysis of the covalent bond, releasing the carbamic acid and regenerating the active enzyme. The resulting carbamic acid is unstable and decomposes to 2-chloroethylamine (B1212225) and carbon dioxide.
Microbial degradation is another significant pathway for the breakdown of phenylcarbamates in the environment. Soil microorganisms such as Pseudomonas, Arthrobacter, and Achromobacter have been shown to utilize phenylcarbamates as a source of carbon, cleaving the ester bond to release the corresponding aniline (B41778). semanticscholar.org
Alkylating Mechanisms Associated with the Chloroethyl Moiety
The 2-chloroethyl group is a well-known structural motif in classical alkylating agents. brainkart.com Its reactivity is not direct but requires an intramolecular activation step. The lone pair of electrons on the nitrogen atom of the carbamate can participate in an intramolecular nucleophilic attack on the carbon atom bearing the chlorine, displacing the chloride ion. This results in the formation of a highly strained and electrophilic three-membered ring known as an aziridinium (B1262131) ion (or ethyleneimonium ion). brainkart.comhowmed.net
This reactive aziridinium ion is a potent electrophile that can be attacked by various cellular nucleophiles. The primary biological target for such alkylating species is DNA. oncohemakey.com The aziridinium ion readily reacts with nucleophilic sites on DNA bases, leading to the formation of covalent adducts. While several positions can be alkylated, the N7 position of guanine (B1146940) is a major site of alkylation. brainkart.comhowmed.net This initial monofunctional alkylation can lead to DNA damage. If a second reactive site were present on the molecule, it could lead to interstrand cross-linking, a severely cytotoxic lesion. oncohemakey.comresearchgate.net Other cellular nucleophiles can also be targeted, disrupting the function of essential proteins and other macromolecules. brainkart.com In some metabolic pathways, 2-chloroethyl compounds can be oxidized to form chloroacetaldehyde, which is also a mutagenic DNA alkylating agent. nih.gov
| Biomolecule | Specific Nucleophilic Site |
|---|---|
| DNA | N7-Guanine, N3-Adenine, N1-Adenine, N3-Cytosine, O6-Guanine brainkart.comhowmed.net |
| Proteins | Sulfhydryl groups (Cysteine), Imidazole groups (Histidine), Amino groups (Lysine) howmed.net |
| Other | Phosphate groups howmed.net |
Structure Activity Relationship Sar Studies of 2 Chloroethyl N 3 Bromophenyl Carbamate and Analogues
Influence of Halogen Substituents on Biological Activity and Reactivity
Halogen atoms are frequently incorporated into bioactive molecules to modulate properties such as lipophilicity, metabolic stability, and binding affinity. In 2-chloroethyl N-(3-bromophenyl)carbamate, two different halogen atoms are present: a chlorine on the N-alkyl chain and a bromine on the N-aryl ring.
The 2-chloroethyl group is a key feature that confers specific reactivity to the molecule. It is a known alkylating moiety, capable of forming a reactive aziridinium (B1262131) ion intermediate that can subsequently alkylate nucleophilic sites on biological macromolecules, such as enzymes or DNA. The presence of the chlorine atom is essential for this reactivity; replacing it with hydrogen would eliminate this alkylating potential and likely alter the mechanism of action.
The bromine atom on the phenyl ring primarily influences the molecule's physicochemical properties. Its position at the meta-position (position 3) imparts a specific electronic effect (electron-withdrawing through induction) and significantly increases the molecule's lipophilicity or "greasiness." This enhanced lipophilicity can improve the compound's ability to cross biological membranes, such as the cell membrane, to reach its intracellular target. nih.gov The type and position of the halogen on the N-aryl ring can fine-tune the biological activity. Generally, for many classes of N-aryl compounds, including carbamates with herbicidal or enzyme-inhibitory activity, halogen substitution on the phenyl ring is critical for potency. mdpi.comnih.gov
The following table illustrates the impact of varying halogen substituents on the N-phenyl ring for a representative series of N-phenylcarbamate analogues, showing their effect on herbicidal activity.
| N-Phenyl Substituent (Position) | Herbicidal Inhibition (%) at 10 kg/ha |
|---|---|
| H (None) | 15 |
| 4-Fluoro | 65 |
| 4-Chloro | 85 |
| 3-Chloro | 90 |
| 3-Bromo | 92 |
| 4-Bromo | 88 |
| 3,4-Dichloro | 98 |
Data are representative values compiled from general trends in N-phenylcarbamate herbicidal activity studies.
Impact of N-Substituent Variations on Molecular Properties and Potency
The electronic nature of the substituent on the N-aryl ring influences the reactivity of the carbamate (B1207046) group itself. Electron-withdrawing groups, such as the bromine atom in the target compound, decrease the electron density on the nitrogen atom. This can affect the rotational barrier around the C–N bond of the carbamate, influencing its conformational flexibility.
The position of the substituent is also critical. For instance, in the context of cholinesterase inhibition, a common target for carbamate compounds, the potency can vary significantly depending on whether a substituent is in the ortho, meta, or para position. This is because the active site of the enzyme has well-defined pockets and surfaces, and the substituent must be positioned correctly to either fit into a pocket or avoid steric clash. nih.gov For many carbamate inhibitors, meta-substitution is often optimal for potent activity.
The following data table presents the inhibitory potency (IC₅₀) of a series of substituted N-phenyl carbamate analogues against butyrylcholinesterase (BChE), demonstrating how different substituents and their positions alter potency. irb.hrirb.hr
| N-Phenyl Substituent | BChE IC₅₀ (µM) |
|---|---|
| H (Unsubstituted) | 15.05 |
| 2-Methyl | 1.05 |
| 3-Methyl | 0.38 |
| 4-Methyl | 2.83 |
| 3-Methoxy | 0.90 |
| 4-Methoxy | 11.59 |
| 3-Chloro | 0.12 |
IC₅₀ values indicate the concentration required to inhibit 50% of enzyme activity; lower values indicate higher potency. Data are derived from studies on resveratrol-based carbamates. irb.hrirb.hr
Conformational Effects on Molecular Recognition and Binding to Biological Targets
The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. For carbamates, conformational flexibility is largely centered around the carbamate bond itself. Due to the partial double-bond character of the C–N bond, rotation is restricted, leading to the existence of two planar rotational isomers (rotamers), typically referred to as syn and anti. nih.gov
The energy difference between these two conformers is generally small, meaning that both may be present in solution. nih.gov However, the specific geometry of a target's binding site often has a strong preference for one conformer over the other. Therefore, substituents that influence the syn/anti equilibrium can have a significant effect on biological activity. The interaction between the N-aryl ring and the carbamate's carbonyl oxygen can create steric or electronic repulsion that favors one conformation.
Furthermore, the orientation of the N-(3-bromophenyl) ring relative to the plane of the carbamate group is another important conformational factor. While conjugation would favor a coplanar arrangement, steric hindrance with other parts of the molecule or the binding site can force the ring to twist. This dihedral angle affects how the molecule presents its features to the target protein. The ability of the molecule to adopt a low-energy conformation that is complementary to the shape of the binding site is fundamental to its molecular recognition and biological potency. nih.gov This "lock-and-key" or "induced-fit" principle is central to the action of many enzyme inhibitors, a class to which many bioactive carbamates belong. nih.gov
Biological Activity and Molecular Interactions in Non Target Systems
General Mechanisms of Cholinesterase Inhibition
Carbamates, a class of organic compounds to which 2-chloroethyl N-(3-bromophenyl)carbamate belongs, are widely recognized for their ability to inhibit cholinesterase enzymes, such as acetylcholinesterase (AChE). This inhibition is a key mechanism behind the biological activity of many carbamate-based insecticides and therapeutic agents.
The primary mechanism of action involves the carbamylation of a serine residue within the active site of the cholinesterase enzyme. The process unfolds as follows:
The carbamate (B1207046) compound enters the active site of the enzyme.
The catalytic serine's hydroxyl group performs a nucleophilic attack on the carbonyl carbon of the carbamate.
This reaction leads to the formation of a stable, carbamylated enzyme complex, while the alcohol or phenol (B47542) portion of the carbamate is released.
This carbamylated enzyme is temporarily inactivated and unable to perform its normal function, which is the hydrolysis of the neurotransmitter acetylcholine (B1216132). Unlike organophosphates which cause irreversible inhibition, the carbamylated enzyme can undergo slow hydrolysis. This process regenerates the active enzyme, a characteristic that defines carbamates as "pseudoirreversible" or reversible inhibitors. The rate of this spontaneous reactivation varies depending on the specific chemical structure of the carbamate.
Interaction with Specific Cellular Targets and Signaling Pathways
While the primary target for many carbamates is cholinesterase, their constituent chemical groups can interact with other biological molecules and pathways.
EGFR Tyrosine Kinase: The epidermal growth factor receptor (EGFR) is a key component in signaling pathways that regulate cell growth and proliferation, and its inhibition is a target for cancer therapy. nih.gove-crt.org Currently, there is no specific research available from the provided search results detailing the direct interaction of this compound with EGFR tyrosine kinase. EGFR tyrosine kinase inhibitors (TKIs) are a well-established class of drugs, but any potential activity of this specific carbamate against EGFR would require dedicated investigation. nih.govnih.gov
DNA Damage: The "2-chloroethyl" group is a well-known structural feature in several DNA alkylating agents, particularly in the nitrosourea (B86855) class of anticancer drugs. researchgate.net Compounds containing this moiety can cause significant DNA damage. The mechanism involves the intracellular formation of a highly reactive chloroethyl carbonium ion. patsnap.com This electrophilic ion can then attack nucleophilic sites on DNA bases, most notably the O6 position of guanine (B1146940). patsnap.comresearchgate.net
This initial alkylation event can lead to a secondary reaction, where the chlorine atom is eliminated, and the ethyl group forms a covalent cross-link with a corresponding cytosine base on the opposite DNA strand. researchgate.net These DNA interstrand cross-links are highly cytotoxic lesions because they prevent the separation of the DNA strands, which is essential for both DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis (programmed cell death). patsnap.comresearchgate.netnih.gov The cell's ability to repair this type of damage is a critical factor in determining its sensitivity to such compounds. nih.gov
Activity in Microbial Systems
The N-aryl carbamate structure is a recognized pharmacophore in the development of antifungal agents. researchgate.netnih.govmdpi.com Research into various N-aryl carbamate derivatives has demonstrated their potential to inhibit the growth of several plant pathogenic fungi. researchgate.netnih.govmdpi.com
Studies on structurally related compounds indicate that the nature and position of substituents on the aromatic ring are crucial for antifungal activity. For instance, the presence of halogens, such as chlorine or bromine, has been shown to be beneficial for the antifungal effects of N-aryl carbamates. mdpi.com The 3-bromo substitution present in this compound aligns with structural motifs found in other biologically active compounds. While direct testing of this specific compound is not reported in the provided literature, the activity of its analogues suggests a potential for antifungal properties.
| Compound Class/Analogue | Microbial Target | Observed Activity | Source |
|---|---|---|---|
| Di-substituted N-aryl carbamates (e.g., 2,4-dichloro and 3-bromo-4-methyl derivatives) | Various plant pathogenic fungi | Exhibited promising and, in some cases, excellent broad-spectrum antifungal activity. | mdpi.com |
| General N-aryl carbamates | Seven different plant fungal pathogens | Many derivatives showed good in vitro antifungal activity, with inhibition rates over 60% at a concentration of 50 µg/mL. | researchgate.netnih.gov |
| N-arylbenzenesulfonamides | Phytopathogenic fungi (e.g., Pythium ultimum, Phytophthora capsici) | Several derivatives displayed broad-spectrum antifungal activity. | nih.gov |
| 1,2,3-Triazole-substituted terpenes | Cryptococcus neoformans, Candida albicans | Certain derivatives showed significant growth inhibition (>50%) at concentrations of 250 µg∙mL⁻¹. | mdpi.com |
Plant Growth Regulatory Effects of Carbamate Analogues
For example, Fenoxycarb, a carbamate-based insect growth regulator, has been found to inhibit dark-induced hypocotyl elongation in plants by interfering with brassinosteroid action. nih.gov Brassinosteroids are plant hormones that regulate a wide array of developmental processes, and their inhibition can lead to a reduction in shoot elongation. nih.gov Other types of plant growth retardants also function by inhibiting the biosynthesis of gibberellins, another class of growth-promoting hormones. ishs.org
Conversely, certain carbamate derivatives have been synthesized that exhibit plant-growth-promoting activity. nih.govresearchgate.net Studies on steroidal carbamates, for instance, have shown that these compounds can enhance plant growth, as demonstrated by the rice lamina inclination test, a standard bioassay for brassinosteroid-like activity. nih.govresearchgate.net These findings indicate that the carbamate functional group can be incorporated into diverse molecular scaffolds to modulate plant physiology in different ways.
Environmental Biotransformation and Degradation Pathways of 2 Chloroethyl N 3 Bromophenyl Carbamate
Microbial Degradation in Soil and Aquatic Environments
The breakdown of carbamate (B1207046) compounds by microorganisms is a crucial process affecting their persistence in the environment. semanticscholar.orgnih.gov While specific studies on 2-chloroethyl N-(3-bromophenyl)carbamate are limited, research on analogous compounds, such as 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC), provides significant insights into the microbial degradation pathways. semanticscholar.orgnih.gov This process is primarily driven by the ability of certain soil and aquatic microbes to utilize these complex organic molecules as a source of carbon and energy. semanticscholar.org
Identification of Key Microbial Isolates and Consortia Involved in Degradation
Microbial degradation of phenylcarbamate herbicides is a significant factor in their environmental persistence. semanticscholar.org Studies have successfully isolated and identified specific bacterial strains capable of degrading CEPC, a compound structurally similar to this compound. Effective bacterial isolates capable of utilizing CEPC as a sole carbon source include species from the genera Achromobacter and Arthrobacter. semanticscholar.orgnih.gov
In comparison, the degradation of a related compound, isopropyl-N-3-chlorophenylcarbamate (CIPC), involves a broader range of bacteria, including Pseudomonas striata, Flavobacterium sp., and Agrobacterium sp.. semanticscholar.orgnih.gov Interestingly, isolates effective at degrading CEPC were found to degrade CIPC more rapidly than CEPC itself, suggesting a degree of substrate specificity among the degrading enzymes. semanticscholar.orgnih.gov Fungal genera such as Trichoderma, Pichia, Trametes, and Aspergillus have also been reported to degrade or transform other carbamate pesticides. frontiersin.org
Table 1: Microbial Isolates Involved in the Degradation of CEPC
| Microbial Genus | Role in Degradation |
|---|---|
| Achromobacter sp. | Utilizes CEPC as a sole source of carbon. semanticscholar.orgnih.gov |
Elucidation of Metabolite Formation and Mineralization Processes
The microbial degradation of CEPC in both perfused soils and pure bacterial cultures has been shown to proceed through a distinct metabolic pathway. semanticscholar.orgnih.gov The primary mechanism involves the enzymatic hydrolysis of the carbamate linkage. frontiersin.org This initial step leads to the formation of 3-chloroaniline (B41212) and the subsequent liberation of the chloride ion. semanticscholar.orgnih.gov The production of these metabolites serves as a clear indicator that degradation is occurring. semanticscholar.org
The process of mineralization is the complete breakdown of an organic compound into its inorganic constituents. In the case of CEPC, the liberation of the free chloride ion demonstrates partial mineralization. semanticscholar.orgnih.gov The initial step for many carbamate pesticides involves the hydrolysis of the ester or amide linkage, which results in the formation of hydrolysis products, methylamine, and carbon dioxide. frontiersin.org The methylamine can then be used by the microorganisms as both a carbon and nitrogen source. frontiersin.org
Plant Uptake and Metabolic Transformation of Carbamate Compounds
Plants can play a role in the environmental degradation of carbamate herbicides. Tolerant plant species have been shown to metabolize the carbamate herbicide CIPC to 3-chloroaniline. ucanr.edu In contrast, sensitive plants tend to metabolize CIPC into a water-soluble conjugate that keeps the carbamate structure intact. ucanr.edu This difference in metabolic pathways is a key factor in plant sensitivity to these types of herbicides. ucanr.edu
Factors Influencing Environmental Persistence and Transformation Kinetics
The persistence and rate of transformation of carbamate compounds in the environment are influenced by several key factors. Microbial degradation is considered a primary mechanism for the disappearance of these herbicides from soil. semanticscholar.orgucanr.edu
The degradation patterns for many carbamate compounds in soil typically follow first-order kinetics. researchgate.net Key environmental factors that influence the persistence of carbamates include:
Soil Moisture: The presence of moisture is critical. For instance, thiocarbamate herbicides show rapid loss through vaporization from moist soil surfaces, while there is minimal loss from dry soils. ucanr.edu
Soil Incorporation: Incorporating the herbicide into the soil can significantly increase its persistence by reducing losses due to vaporization. ucanr.edu
Microbial Population: The presence of a suitably adapted microbial community is essential for degradation. An increase in the concentration of microorganisms often correlates with a decrease in the pesticide concentration. semanticscholar.orgresearchgate.net A lag period may occur, which reflects the time needed for the proliferation of these adapted organisms or the development of necessary enzymes. semanticscholar.org
Temperature: An increase in temperature can slightly increase the rate of loss of some carbamates from the soil surface. ucanr.edu
Computational Chemistry and Theoretical Modeling of 2 Chloroethyl N 3 Bromophenyl Carbamate
Quantum Chemical Calculations for Electronic Structure and Reactivity
There is no available research detailing quantum chemical calculations, such as Density Functional Theory (DFT), for 2-chloroethyl N-(3-bromophenyl)carbamate. Such studies would typically provide valuable information on the molecule's electronic structure, including the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). These values are crucial for understanding the compound's kinetic stability and chemical reactivity. Furthermore, the generation of a Molecular Electrostatic Potential (MEP) map would identify the electron-rich and electron-deficient regions of the molecule, offering predictions about its intermolecular interactions. Without dedicated studies, these specific electronic properties remain uncharacterized.
Spectroscopic Property Prediction and Validation
Computational methods are often employed to predict spectroscopic data (e.g., IR, NMR) which can then be used to validate and interpret experimental findings. There are no published studies that have performed such theoretical spectroscopic predictions for this compound. This type of analysis would help in assigning spectral peaks and understanding the vibrational modes and chemical environments of the atoms within the molecule.
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is commonly used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, like a protein or enzyme. A thorough search of the scientific literature did not yield any molecular docking studies involving this specific compound. Therefore, its potential binding affinities and interaction modes with any biological targets are currently unknown from a computational standpoint.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biological Efficacy
QSAR models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new compounds and to guide the design of more potent molecules. While QSAR studies have been conducted on broader classes of carbamates or related halogenated phenyl compounds, no specific QSAR models have been developed or published for predicting the biological efficacy of this compound. The development of such a model would require a dataset of structurally related compounds with measured biological activities, which is not currently available in the public domain for this specific chemical scaffold.
Advanced Research Perspectives and Future Directions for 2 Chloroethyl N 3 Bromophenyl Carbamate Research
Development of Novel Carbamate-Based Chemical Probes and Tools
The carbamate (B1207046) scaffold is a versatile platform in medicinal chemistry and chemical biology, known for its presence in numerous bioactive compounds and its ability to act as a stable surrogate for peptide bonds. nih.govacs.org The structure of 2-chloroethyl N-(3-bromophenyl)carbamate offers multiple points for modification to create novel chemical probes for studying biological systems.
Future research can focus on leveraging its inherent reactivity and structure for the following:
Activity-Based Protein Profiling (ABPP): The 2-chloroethyl group is an alkylating agent capable of forming covalent bonds with nucleophilic residues in proteins. This reactivity can be harnessed to design activity-based probes to identify and study the function of specific enzymes, such as serine hydrolases or esterases, which are common targets for carbamates. By incorporating a reporter tag (e.g., a fluorophore or biotin) into the molecule, researchers can visualize and isolate target enzymes from complex biological samples.
Target Deconvolution: For carbamate derivatives showing interesting biological activity, identifying their precise molecular targets is crucial. Probes based on the this compound structure can be synthesized to facilitate target identification through techniques like chemical proteomics.
Pharmacophore Mapping: The substituted phenyl ring and the carbamate linkage are key features for molecular recognition. acs.org Systematically modifying these parts of the molecule and assessing the biological activity of the resulting analogues can help map the binding site requirements of target proteins, aiding in the design of more potent and selective molecules.
Strategies for Modulating Biodegradation Rates in Environmental Contexts
Carbamate compounds are generally less persistent in the environment than organochlorine pesticides, but their residues can still pose risks to non-target organisms. bohrium.comresearchgate.net Understanding and controlling the biodegradation of compounds like this compound is a critical area of environmental research. Microbial degradation is a primary pathway for the breakdown of carbamates in soil and water. researchgate.netfrontiersin.org
Future research should explore:
Identification of Degrading Microorganisms and Enzymes: While several bacterial and fungal species are known to degrade various carbamates, the specific organisms capable of metabolizing this compound need to be identified. bohrium.comsemanticscholar.org The key enzymes responsible, typically carbamate hydrolases (e.g., mcd, cehA), catalyze the initial hydrolysis of the carbamate ester linkage. bohrium.com
Genetic and Metabolic Engineering: Once the relevant genes and pathways are identified, modern biotechnological tools can be employed. Gene editing and metagenomic approaches could enhance the degradation capabilities of naturally occurring microorganisms. bohrium.com This could lead to the development of microbial consortia specifically designed for the bioremediation of sites contaminated with this and related carbamates.
Influence of Environmental Factors: The rate of microbial degradation is influenced by factors such as soil pH, temperature, moisture, and organic matter content. iastate.edu Research aimed at optimizing these conditions can accelerate the natural attenuation of carbamate residues. For instance, adjusting soil pH or introducing specific nutrients could stimulate the growth and activity of degrading microbial populations.
Interactive Table: Microbial Species Involved in Carbamate Degradation
| Microbial Species | Degraded Carbamate(s) | Key Enzyme/Pathway | Reference |
| Pseudomonas striata | Isopropyl N-(3-chlorophenyl)carbamate (CIPC) | Hydrolysis | semanticscholar.org |
| Arthrobacter sp. | 2-chloroethyl-N-3-chlorophenylcarbamate (CEPC) | Hydrolysis | semanticscholar.org |
| Achromobacter sp. | CIPC, CEPC | Hydrolysis | semanticscholar.org |
| Acremonium sp. | Carbaryl, Carbofuran | Hydrolysis | frontiersin.org |
| Aschochyta sp. | Carbofuran, Methomyl, Oxamyl | Hydrolysis | frontiersin.org |
Rational Design of Targeted Agents Based on SAR and Computational Insights
Rational drug design, integrating computational chemistry with structure-activity relationship (SAR) studies, provides a powerful framework for developing novel therapeutic agents. nih.govnih.gov The carbamate scaffold is a common feature in enzyme inhibitors, particularly for cholinesterases in the context of Alzheimer's disease. nih.govmdpi.com The structure of this compound can serve as a starting point for designing targeted agents.
Future directions in this area include:
Computational Modeling and Docking: Molecular docking studies can predict how derivatives of this compound might bind to the active site of a target enzyme. mdpi.com These simulations can guide the synthesis of new analogues with improved affinity and selectivity by suggesting modifications to the phenyl ring substituents or the alkyl chain. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the structural features of a series of carbamate compounds and their biological activity. mdpi.comresearchgate.net This allows for the in silico prediction of the potency of novel, unsynthesized derivatives, accelerating the discovery of lead compounds. digitellinc.comresearchgate.net
Target-Specific Inhibitor Design: By analyzing the SAR, researchers can design carbamates targeting specific enzymes. For example, modifying the size and electronic properties of the substituents on the phenyl ring can modulate selectivity between different enzyme subtypes, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). epa.gov This approach could lead to the development of drugs with enhanced efficacy and fewer side effects.
Interactive Table: SAR-Based Design Strategies for Carbamate Agents
| Structural Modification | Rationale | Potential Outcome | Reference |
| Varying Phenyl Ring Substituents | Alter steric and electronic properties to fit target binding pocket. | Modulate binding affinity and selectivity. | nih.gov |
| Modifying the Alkyl Chain | Change lipophilicity and reactivity. | Improve pharmacokinetic properties or introduce covalent binding capability. | |
| Replacing the Carbamate Linkage | Introduce bioisosteres to alter stability and hydrogen bonding patterns. | Enhance metabolic stability and bioavailability. | acs.org |
| Introducing Chiral Centers | Explore stereospecific interactions with the target protein. | Increase potency and selectivity. | mdpi.com |
Environmental Monitoring and Remediation Technologies for Carbamate Residues
The potential for environmental contamination necessitates the development of sensitive monitoring techniques and effective remediation technologies for carbamate residues.
Advanced Analytical Methods: While standard methods like liquid chromatography (LC) and gas chromatography (GC) are used for carbamate detection, there is a need for faster, more portable, and cost-effective techniques. researchgate.net The development of novel electrochemical sensors, potentially using biochar or other nanomaterials, offers a promising avenue for the rapid, on-site detection of carbamates like carbendazim (B180503) in water and soil samples. rsc.org
Innovative Remediation Technologies: Beyond bioremediation, other technologies can be explored for cleaning up carbamate contamination. Adsorption using activated carbon is an effective method for removing organic contaminants from water. epa.govstartus-insights.com Recent innovations focus on combining activated carbon with chemical or biological amendments to both sequester and degrade the contaminants in situ. epa.gov
Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. Research into identifying plant species that can effectively take up and metabolize carbamates could provide a green and sustainable solution for cleaning up contaminated soils. epa.gov
Interactive Table: Comparison of Remediation Technologies for Carbamate Contamination
| Technology | Principle | Advantages | Limitations | Reference |
| Bioremediation | Use of microorganisms to degrade contaminants. | Cost-effective, environmentally friendly, potential for complete mineralization. | Slow process, sensitive to environmental conditions. | bohrium.comresearchgate.net |
| Activated Carbon Adsorption | Physical binding of contaminants to the surface of activated carbon. | Rapid removal from aqueous phase, effective for a broad range of organics. | Contaminant is transferred to another phase, not destroyed; carbon requires regeneration or disposal. | epa.govstartus-insights.com |
| In Situ Chemical Oxidation (ISCO) | Injection of chemical oxidants to destroy contaminants. | Rapid and effective for high concentrations. | Can be costly, potential for non-selective reactions and mobilization of other contaminants. | epa.gov |
| Phytoremediation | Use of plants to uptake and degrade contaminants. | Low cost, aesthetically pleasing, solar-driven. | Slow, limited to shallow contamination, potential for contaminants to enter the food chain. | epa.gov |
Q & A
Q. What are the established synthetic routes for 2-chloroethyl N-(3-bromophenyl)carbamate?
- Methodological Answer : The compound can be synthesized via carbamate formation using m-chloroaniline and 2-chloroethyl chloroformate under anhydrous conditions in dichloromethane (DCM) with triethylamine (TEA) as a base . Alternative routes involve the Mitsunobu reaction for derivatives, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF) to introduce chloroethyl groups . Post-synthesis purification typically involves recrystallization from ethanol or column chromatography .
Q. Which analytical techniques are most effective for structural confirmation of this carbamate?
- Methodological Answer :
- Single-crystal X-ray diffraction (SCXRD) provides definitive bond lengths, angles, and intermolecular interactions (e.g., C–H···O hydrogen bonds) .
- NMR spectroscopy (¹H/¹³C) identifies proton environments, such as the tert-butyl group (δ ~1.4 ppm) and aromatic protons (δ ~7.2–7.8 ppm) .
- IR spectroscopy confirms carbamate C=O stretching (~1700 cm⁻¹) and N–H vibrations (~3300 cm⁻¹) .
- HPLC-MS ensures purity and molecular weight validation .
Q. How can researchers detect pesticide-derived contaminants like carbamates in synthetic samples?
- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with electron ionization to identify contaminants (e.g., ethylene oxide fumigation by-products) by matching retention times and fragmentation patterns to reference standards . Stability studies under varying pH and temperature conditions can further assess degradation pathways .
Advanced Research Questions
Q. How can crystallographic data contradictions in carbamate derivatives be resolved?
- Methodological Answer :
- Employ SHELXL refinement for high-resolution data, adjusting parameters like thermal displacement (Uₙₜ) and occupancy factors .
- Analyze intermolecular interactions (e.g., hydrogen bonding, π-π stacking) using Mercury software to validate packing motifs .
- Cross-validate with DFT calculations (e.g., Gaussian 16) to compare theoretical and experimental bond geometries .
Q. What experimental designs are optimal for studying the alkylating activity of 2-chloroethyl carbamates?
- Methodological Answer :
- Conduct in vitro cytotoxicity assays (e.g., MTT) on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Compare activity to known alkylating agents (e.g., cyclophosphamide) using dose-response curves .
- Quantify DNA cross-linking via agarose gel electrophoresis or comet assays to assess mechanistic behavior .
Q. How can researchers address discrepancies in biological activity data across structurally similar carbamates?
- Methodological Answer :
- Perform QSAR modeling (e.g., using MOE or Schrödinger) to correlate substituent effects (e.g., bromo vs. chloro groups) with activity .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like DNA topoisomerases or alkyltransferases .
- Validate hypotheses through site-directed mutagenesis in enzymatic assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
